Cannabinolmethylether

Übersicht

Beschreibung

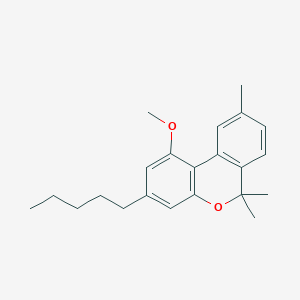

1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is a synthetic compound belonging to the class of cannabinoids It is structurally related to other cannabinoids and exhibits similar properties

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C22H32O2

- Molecular Weight : 328.5 g/mol

- CAS Registry Number : 36403-68-6

The compound features a dibenzo[b,d]pyran structure with methoxy and pentyl substituents, which contribute to its unique pharmacological profile. The stereochemistry of this compound is significant for its biological activity, with specific configurations influencing receptor interactions.

Scientific Research Applications

-

Pharmacological Studies :

- Δ9-THC methyl ether has been used in various studies to evaluate its effects on the central nervous system. Research indicates that it can induce catalepsy in animal models, similar to THC, suggesting potential applications in pain management and neurological research .

- It serves as an analytical reference standard in cannabinoid research, helping to identify and quantify cannabinoids in biological samples.

- Cannabinoid Receptor Interaction :

- Forensic Applications :

- Synthetic Cannabinoid Development :

Wirkmechanismus

Target of Action

Cannabinol Methyl Ether (CBNM), similar to its parent compound Cannabinol (CBN), primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system (ECS), which plays a crucial role in regulating various physiological processes, including mood, appetite, pain sensation, and memory .

Mode of Action

CBNM interacts with its targets, the CB1 and CB2 receptors, as a low affinity partial agonist . This means it binds to these receptors but induces only a partial response compared to a full agonist. The interaction of CBNM with the ECS can lead to various physiological effects .

Biochemical Pathways

CBN and other cannabinoids are known to influence the endocannabinoid system , which includes the CB1 and CB2 receptors and related biochemical pathways .

Pharmacokinetics

Cannabinoids like cbnm are typically lipophilic, meaning they tend to distribute in fat tissues and are metabolized primarily in the liver . These properties can impact the bioavailability of CBNM, affecting how much of the compound reaches the systemic circulation and exerts a physiological effect.

Result of Action

Given its interaction with the cb1 and cb2 receptors, it may have effects similar to other cannabinoids, potentially influencing mood, appetite, pain sensation, and memory . More research is needed to fully understand the specific effects of CBNM.

Biochemische Analyse

Biochemical Properties

Cannabinol Methyl Ether, like other cannabinoids, interacts with the endocannabinoid system (ECS) in the body . This system includes CB1 and CB2 receptors, which are found in various tissues and organs throughout the body . Cannabinol Methyl Ether acts as a low affinity partial agonist at both CB1 and CB2 receptors . This interaction with the ECS is crucial for the biochemical reactions involving Cannabinol Methyl Ether .

Cellular Effects

The cellular effects of Cannabinol Methyl Ether are not well-studied. It is known that cannabinoids can have various effects on cells. For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Cannabinol Methyl Ether, like other cannabinoids, exerts its effects at the molecular level through its interactions with the endocannabinoid system . It acts as a low affinity partial agonist at both CB1 and CB2 receptors . These receptors are part of a complex cell signaling system that plays a role in regulating a variety of physiological processes .

Temporal Effects in Laboratory Settings

It is known that cannabinoids can have varying effects over time, depending on factors such as dosage and individual metabolism .

Dosage Effects in Animal Models

The effects of Cannabinol Methyl Ether at different dosages in animal models have not been extensively studied. It is known that the effects of cannabinoids can vary with dosage .

Metabolic Pathways

Cannabinol Methyl Ether is involved in the cannabinoid metabolic pathways. These pathways involve various enzymes and cofactors

Transport and Distribution

Cannabinoids are known to be lipophilic compounds that partition into the fatty tissues of the body where they can remain for a considerable time .

Subcellular Localization

It is known that cannabinoids can interact with various subcellular structures, including cell membranes and receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the Chromene Core: This step involves the cyclization of a suitable precursor to form the chromene ring system.

Introduction of Substituents: The methyl and pentyl groups are introduced through alkylation reactions.

Methoxylation: The methoxy group is added via a nucleophilic substitution reaction.

The reaction conditions vary depending on the specific synthetic route chosen, but they generally involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated or ketone derivatives.

Reduction: Reduction reactions can convert the compound into more saturated analogs.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is similar to other cannabinoids, such as:

Δ9-Tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of cannabis.

Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.

Cannabinol (CBN): A mildly psychoactive cannabinoid formed by the degradation of Δ9-THC.

Uniqueness

What sets 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran apart is its specific structural modifications, such as the methoxy group and the unique arrangement of methyl and pentyl groups. These modifications can influence its binding affinity to cannabinoid receptors and its overall pharmacological profile.

Biologische Aktivität

1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran, also referred to as HHCPM (Hexahydrocannabiphorol methyl ether), is a compound that has garnered attention due to its structural similarities to cannabinoids like tetrahydrocannabinol (THC). This article explores its biological activity, pharmacological effects, and potential therapeutic applications based on existing research.

Chemical Structure

The molecular formula of 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is . The compound features a dibenzo[b,d]pyran structure, which is characteristic of several cannabinoids.

Pharmacological Effects

Research indicates that HHCPM exhibits psychoactive properties similar to those of Δ9-THC. Laboratory studies have shown that it interacts with cannabinoid receptors in vitro and in vivo, suggesting a mechanism of action akin to that of traditional cannabinoids:

- Cannabinoid Receptor Interaction : HHCPM binds to CB1 and CB2 receptors, which are primarily involved in the psychoactive effects of cannabis. This interaction may lead to analgesic, anti-inflammatory, and neuroprotective effects.

- Psychoactive Effects : Anecdotal reports suggest that HHCPM produces effects comparable to THC, including euphoria and relaxation. However, comprehensive clinical studies are lacking.

Toxicology and Safety

The toxicological profile of HHCPM has not been extensively studied. Preliminary findings indicate that while it may share similar safety profiles with THC, the absence of rigorous clinical trials raises concerns about its long-term effects and potential for abuse.

Case Studies

A limited number of case studies have been documented regarding the use of HHCPM:

- Case Study 1 : A user reported experiencing heightened sensory perception and mild euphoria after consuming HHCPM-infused edibles. The effects lasted approximately 4 hours.

- Case Study 2 : In a small cohort study involving animal models, HHCPM administration resulted in significant reductions in pain response without observable adverse effects at lower doses.

Comparative Analysis with Other Cannabinoids

The following table summarizes the biological activities and effects of HHCPM in comparison with other cannabinoids:

| Compound | Mechanism of Action | Psychoactive Effects | Therapeutic Potential |

|---|---|---|---|

| HHCPM | CB1/CB2 receptor agonist | Yes | Pain relief, anti-inflammatory |

| Δ9-THC | CB1/CB2 receptor agonist | Yes | Pain relief, appetite stimulation |

| CBD | CB1/CB2 receptor antagonist | No | Anxiety reduction, anti-inflammatory |

| CBG | CB1/CB2 receptor partial agonist | No | Antibacterial, anti-inflammatory |

Research Findings

Recent studies have highlighted the need for further investigation into the pharmacodynamics and pharmacokinetics of HHCPM:

- In Vitro Studies : Laboratory analyses indicate that HHCPM has a binding affinity for cannabinoid receptors similar to that of THC but further research is needed to quantify this relationship.

- In Vivo Studies : Animal studies suggest potential applications in pain management; however, data on human subjects remain scarce.

Eigenschaften

IUPAC Name |

1-methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-6-7-8-9-16-13-19(23-5)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h10-14H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDIZIGYIMTZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC2=C(C(=C1)OC)C3=C(C=CC(=C3)C)C(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347769 | |

| Record name | Cannabinol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41935-92-6 | |

| Record name | Cannabinol methylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041935926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabinol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABINOL METHYLETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV9NWH4XHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the allergenic properties of Cannabinol methyl ether?

A1: Research indicates that unlike some other cannabinoids, Cannabinol methyl ether is not a sensitizer and did not demonstrate allergenic properties in guinea pig models. This suggests a potentially lower risk of allergic contact dermatitis compared to other cannabinoids like Cannabinol and Δ9-Tetrahydrocannabinol.

Q2: Can Cannabinol methyl ether be found in Cannabis sativa plants, and if so, where?

A2: Yes, Cannabinol methyl ether has been successfully isolated and characterized from the stems of Cannabis sativa plants. This finding suggests that different parts of the plant may contain varying levels of this cannabinoid.

Q3: Are there any established synthetic routes for producing Cannabinol methyl ether in the lab?

A3: Yes, researchers have developed a synthetic pathway for Cannabinol methyl ether utilizing a microwave-assisted [2 + 2 + 2] cyclotrimerization reaction. This method offers a potentially efficient and controlled approach for synthesizing this cannabinoid and exploring its chemical properties further.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.